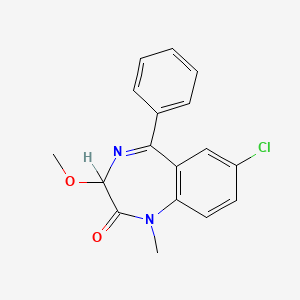

O-Methyl temazepam

Description

Properties

IUPAC Name |

7-chloro-3-methoxy-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-20-14-9-8-12(18)10-13(14)15(11-6-4-3-5-7-11)19-16(22-2)17(20)21/h3-10,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCZEDGTKACWMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17191-70-7 | |

| Record name | O-Methyl temazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017191707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-METHYL TEMAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULA1137YSR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl temazepam typically involves the methylation of temazepam. This can be achieved through various methods, including the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of O-Methyl temazepam may involve a multi-step synthesis starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: O-Methyl temazepam can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to temazepam or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the benzodiazepine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce demethylated derivatives.

Scientific Research Applications

Pharmacological Profile

Mechanism of Action

O-Methyl temazepam acts as a positive allosteric modulator at the GABA receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system (CNS). This action leads to sedation, anxiolysis, and muscle relaxation .

Pharmacokinetics

- Absorption : O-Methyl temazepam is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 1.5 to 3 hours .

- Half-Life : The drug exhibits a biphasic elimination pattern with a short half-life ranging from 0.4 to 0.6 hours and a terminal half-life between 3.5 to 18 hours .

- Metabolism : Approximately 96% of the drug is bound to plasma proteins, with minimal first-pass metabolism observed (8%) .

Clinical Applications

2.1 Treatment of Insomnia

O-Methyl temazepam is primarily indicated for the management of insomnia. Clinical studies have shown that it significantly reduces sleep latency and increases total sleep time compared to placebo. For instance, doses between 15 mg and 30 mg have been associated with an average reduction in sleep onset time by approximately 37 minutes and an increase in total sleep duration by about 99 minutes .

2.2 Anxiety Disorders

The compound has also been utilized off-label for treating anxiety disorders due to its anxiolytic properties. Research indicates that it can alleviate symptoms of acute anxiety effectively when administered over short periods .

2.3 Other Applications

- Jet Lag : O-Methyl temazepam has shown efficacy in managing sleep disruptions associated with jet lag.

- Shift Work Sleep Disorder : It may be prescribed to help individuals adjust their sleep patterns when working non-traditional hours.

- Premedication : The drug is sometimes used as a premedication for patients undergoing minor surgical procedures due to its sedative effects .

Case Study 1: Insomnia Management

A double-blind study involving participants with chronic insomnia demonstrated that those treated with O-Methyl temazepam reported significantly improved sleep quality and reduced nighttime awakenings compared to those receiving a placebo . The results indicated a clear benefit in using this compound for short-term insomnia relief.

Case Study 2: Anxiety Reduction

In a clinical trial assessing the effects of O-Methyl temazepam on patients with generalized anxiety disorder (GAD), participants experienced notable reductions in anxiety symptoms as measured by standardized scales. The study concluded that short-term use could be beneficial for acute episodes without significant adverse effects .

Safety and Side Effects

While O-Methyl temazepam is generally well-tolerated, potential side effects include drowsiness, dizziness, and cognitive impairment. Long-term use raises concerns regarding tolerance and dependence, necessitating careful monitoring by healthcare providers .

Mechanism of Action

O-Methyl temazepam exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to increased neuronal hyperpolarization and reduced excitability. This results in the sedative and hypnotic effects characteristic of benzodiazepines. The molecular targets include GABA-A receptors, where O-Methyl temazepam acts as a positive allosteric modulator.

Comparison with Similar Compounds

Table 1: Activity of Temazepam Derivatives Based on O-Methyl Substitutions

| Compound | O-Methyl Groups | Activity (Residual Growth) | Target | Source |

|---|---|---|---|---|

| 11 | 0 | 1.1 (Inactive) | M. marinum | |

| 17 | 2 | 0.3 (Active) | M. marinum | |

| 19 | 2 | 0.4 (Active) | M. marinum | |

| 21 | 4 | 1.4 (Inactive) | M. marinum |

Structural and Functional Comparison with Related Benzodiazepines

Temazepam vs. Oxazepam

- Oxazepam (7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one): Lacks the 1-methyl group present in temazepam. This difference reduces metabolic stability, as oxazepam undergoes faster glucuronidation .

- O-Methyl temazepam : The 3-O-methyl group likely slows metabolism compared to oxazepam, extending half-life.

Temazepam vs. Diazepam

Table 2: Physicochemical and Pharmacological Properties

| Property | Temazepam | O-Methyl Temazepam* | Oxazepam | Diazepam |

|---|---|---|---|---|

| Molecular Formula | C₁₆H₁₃ClN₂O₂ | C₁₇H₁₅ClN₂O₂ | C₁₅H₁₁ClN₂O₂ | C₁₆H₁₃ClN₂O |

| Molecular Weight | 300.74 g/mol | 314.77 g/mol | 286.71 g/mol | 284.74 g/mol |

| Water Solubility | 0.4 mg/mL | <0.2 mg/mL (est.) | 0.5 mg/mL | 0.05 mg/mL |

| Half-Life (Human) | 8–20 hours | Not reported | 4–15 hours | 20–50 hours |

| Key Modification | 3-hydroxy | 3-O-methyl | 3-hydroxy | 1-methyl |

*Estimated based on structural analogs .

Mechanism and Binding Interactions

O-Methyl temazepam’s activity depends on its ability to adopt a conformation that facilitates hydrogen bonding with GABAA receptors. Crystallographic studies of related benzodiazepines (e.g., diazepam) show that substituents like methyl groups orient the phenyl ring at 90–120° relative to the amide plane, optimizing receptor interactions . However, excessive methylation (e.g., compound 21) introduces steric clashes, disrupting binding .

In contrast, 2′-O-methyl modifications in non-benzodiazepine compounds (e.g., molecular beacons) demonstrate enhanced duplex stability with RNA but reduced specificity . This underscores the context-dependent effects of O-methylation across drug classes.

Biological Activity

O-Methyl temazepam is a derivative of temazepam, a benzodiazepine commonly used for its sedative and anxiolytic properties. This article will explore the biological activity of O-Methyl temazepam, focusing on its pharmacokinetics, metabolic pathways, potential therapeutic effects, and safety profile.

Chemical Structure and Properties

O-Methyl temazepam (C17H15ClN2O2) is structurally similar to temazepam but features a methyl group at the oxygen atom. This modification may influence its pharmacological activity and metabolic behavior compared to its parent compound.

Pharmacokinetics

The pharmacokinetics of O-Methyl temazepam primarily involve absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Absorption : O-Methyl temazepam is rapidly absorbed, with peak plasma concentrations typically reached within 1.5 to 3 hours post-administration.

- Metabolism : Like temazepam, O-Methyl temazepam undergoes extensive hepatic metabolism. It is primarily metabolized through phase II conjugation reactions, leading to the formation of glucuronide metabolites. Studies indicate that approximately 80-90% of the drug is excreted in urine as metabolites, with less than 1% excreted unchanged .

- Half-Life : The elimination half-life varies but is generally in the range of 3.5 to 18 hours for the parent compound .

O-Methyl temazepam acts on the central nervous system (CNS) by enhancing the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This mechanism contributes to its sedative and anxiolytic effects.

Case Studies and Research Findings

- Sedative Effects : Clinical studies have shown that O-Methyl temazepam exhibits significant hypnotic effects with rapid onset. In a study involving healthy volunteers, administration resulted in improved sleep latency and quality without significant hangover effects the following day .

- Safety Profile : Long-term studies have indicated that O-Methyl temazepam does not induce organ toxicity at therapeutic doses. However, high doses have been associated with increased mortality in animal models, suggesting a need for caution in dosage .

- Interactions : Co-administration with other CNS depressants can lead to additive effects, necessitating careful monitoring during treatment .

Comparative Table of Pharmacokinetic Properties

| Property | Temazepam | O-Methyl Temazepam |

|---|---|---|

| Absorption Time | 30 minutes | 1.5 - 3 hours |

| Peak Plasma Concentration | 2 - 3 hours | 1.5 - 3 hours |

| Half-Life | 3.5 - 18 hours | TBD |

| Metabolism | Phase II (glucuronidation) | Phase II (glucuronidation) |

| Excretion | 80-90% in urine | TBD |

Q & A

Q. How does the methylation of temazepam influence its chiral separation in analytical chemistry?

The methyl group in O-Methyl temazepam introduces steric hindrance and may block hydrogen-bonding sites, complicating chiral resolution. To address this, researchers should employ chiral stationary phases (e.g., cellulose- or amylose-based columns) with mobile phases optimized for polar interactions. Temperature-controlled HPLC systems can mitigate racemization during analysis. Method validation should include robustness testing against variables like pH and solvent composition to ensure reproducibility .

Q. What are the optimal synthetic routes for O-Methyl temazepam with high yield and purity?

Synthesis can leverage temazepam’s existing framework, substituting the hydroxyl group with a methyl moiety via alkylation. Solid dispersion techniques (e.g., direct compression with hydrophilic carriers like polyethylene glycol) enhance solubility and stability. Characterization should include X-ray diffraction to confirm crystallinity and nuclear magnetic resonance (NMR) to verify methyl-group integration .

Q. How can researchers ensure accurate quantification of O-Methyl temazepam in complex matrices?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to correct for matrix effects. Sample preparation should involve solid-phase extraction (SPE) to isolate the compound from biological or environmental samples. Validate methods using calibration curves spanning expected concentrations and assess recovery rates in spiked matrices .

Advanced Research Questions

Q. What interspecies differences in O-Methyl temazepam metabolism necessitate careful preclinical study design?

Pharmacokinetic studies in rodents, canines, and primates reveal species-specific metabolic pathways (e.g., cytochrome P450 isoform activity). Researchers should employ compartmental modeling to predict human pharmacokinetics, incorporating enzyme kinetics data and adjusting for interspecies scaling factors. Parallel in vitro hepatocyte assays can identify major metabolites and potential toxicity .

Q. How do polydrug interactions affect the stability and detection of O-Methyl temazepam in forensic analyses?

Co-administration with substances like opioids or stimulants may alter metabolic pathways or induce chemical degradation. Researchers should develop multiplex LC-MS protocols to detect O-Methyl temazepam alongside common co-drugs. Stability studies under varying pH and temperature conditions are critical for validating storage protocols in biological samples .

Q. What experimental approaches resolve contradictions in O-Methyl temazepam’s metabolic stability data?

Discrepancies in half-life or metabolite profiles may arise from assay conditions (e.g., microsomal vs. hepatocyte models). Use a tiered approach: (1) in vitro assays with human liver microsomes to screen for CYP-mediated metabolism, (2) in vivo rodent studies with timed plasma sampling, and (3) computational QSAR models to predict metabolite formation. Cross-validate findings using high-resolution mass spectrometry (HRMS) .

Q. How can formulation strategies improve O-Methyl temazepam’s bioavailability while minimizing variability?

Solid dispersion systems, as tested with temazepam, enhance dissolution rates. Advanced formulations like nanoemulsions or lipid-based carriers may further improve intestinal absorption. Pharmacodynamic studies should couple bioavailability assessments with positron emission tomography (PET) to correlate plasma levels with central nervous system (CNS) activity .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., variable metabolic half-lives), systematically evaluate experimental conditions (species, dose, analytical method) and apply meta-analytical tools to identify confounding variables .

- Reproducibility : Standardize protocols for synthesis, chromatography, and animal studies using guidelines from Beilstein Journal of Organic Chemistry (e.g., detailed experimental sections, supplementary data for compound characterization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.